molecular formula C10H9F2NO B1406009 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile CAS No. 1530918-18-3

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Cat. No. B1406009
CAS RN: 1530918-18-3
M. Wt: 197.18 g/mol
InChI Key: ZNLNDPCVUBZLOC-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is a chemical compound with the molecular formula C10H9F2NO . It has a molecular weight of 197.18 .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile consists of a benzonitrile core with two fluorine atoms at the 3 and 5 positions and a propan-2-yloxy group at the 4 position .

Scientific Research Applications

Synthesis and Spectroelectrochemical Properties

  • Phthalocyanine Derivatives Synthesis : A study described the synthesis of new compounds, including phthalocyanines, using derivatives similar to 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile. These compounds were characterized by various spectroscopic techniques and analyzed for their electrochemical properties, indicating potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Radical-Anions and Planarity

  • ESR Spectra Analysis : Research on isotropic ESR spectra of radical-anions of fluorinated benzonitrile derivatives, including 3,5-difluoro-benzonitrile, revealed insights into their planarity and molecular structure. This study is crucial for understanding the electronic properties of these compounds (Starichenko et al., 1985).

Molecular Structure and Computational Studies

  • DFT Computational Studies : A paper focused on the synthesis and click reaction of a compound structurally related to 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile. The molecular geometry was analyzed using Hartree-Fock and density functional theory, highlighting the compound's potential in novel synthetic pathways and applications in chemistry science (Hasan & Shalaby, 2016).

Synthesis of Novel Compounds

  • Novel Compound Synthesis : Another study discussed the synthesis of novel compounds, including androgen receptor antagonists, using derivatives of benzonitrile. This research contributes to the development of new therapeutic agents (Li et al., 2008).

Electrolyte Additive in Lithium Ion Batteries

  • High Voltage Lithium Ion Battery Additive : A paper explored the use of 4-(Trifluoromethyl)-benzonitrile, a related compound, as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This additive significantly improved the cyclic stability and capacity retention of the batteries (Huang et al., 2014).

properties

IUPAC Name

3,5-difluoro-4-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLNDPCVUBZLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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